1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one
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Overview
Description
1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features an amino group and a methylsulfonyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:
Reaction of aniline derivatives: Aniline derivatives react with α-bromo-4-(methylsulfonyl)acetophenone in the presence of a base to form the intermediate product.
Condensation with 2-aminopyridines: The intermediate product is then condensed with different 2-aminopyridines to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are important for their anti-inflammatory properties.
Biological Research: The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.
Pharmaceutical Industry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Cyclooxygenase-2 (COX-2) Inhibition: The compound inhibits the COX-2 enzyme, reducing the production of pro-inflammatory mediators such as prostaglandins.
Molecular Docking Studies: Docking studies have shown that the compound fits well into the active site of COX-2, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.
Comparison with Similar Compounds
4-(Methylsulfonyl)acetophenone: A related compound with similar structural features.
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
Uniqueness: 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to selectively inhibit COX-2 makes it a valuable compound in medicinal chemistry .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and the pharmaceutical industry. Its unique chemical structure and reactivity make it a valuable tool for developing new therapeutic agents and understanding biological processes.
Properties
Molecular Formula |
C9H11NO3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H11NO3S/c1-6(11)8-4-3-7(5-9(8)10)14(2,12)13/h3-5H,10H2,1-2H3 |
InChI Key |
JOMUZJHBQVYBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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